3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

Ovarian cancer Cytotoxicity Co-culture model

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione (CAS 75697-70-0) is a semi-synthetic anthraquinone derivative belonging to the emodin structural class. It is formally the 3-O-acetyl ester of emodin (1,3,8-trihydroxy-6-methylanthraquinone), retaining free hydroxyl groups at positions 1 and 8.

Molecular Formula C17H12O6
Molecular Weight 312.277
CAS No. 75697-70-0
Cat. No. B570262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione
CAS75697-70-0
Molecular FormulaC17H12O6
Molecular Weight312.277
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC(=O)C
InChIInChI=1S/C17H12O6/c1-7-3-10-14(12(19)4-7)17(22)15-11(16(10)21)5-9(6-13(15)20)23-8(2)18/h3-6,19-20H,1-2H3
InChIKeyREDOZVNQSRFUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione (CAS 75697-70-0): A Selectively Acetylated Anthraquinone with Validated Anti-Invasive Bioactivity


3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione (CAS 75697-70-0) is a semi-synthetic anthraquinone derivative belonging to the emodin structural class. It is formally the 3-O-acetyl ester of emodin (1,3,8-trihydroxy-6-methylanthraquinone), retaining free hydroxyl groups at positions 1 and 8 [1]. The compound is catalogued as Emodin Impurity 9 and Diacerein Impurity 14, serving as a key reference standard in pharmaceutical impurity profiling . It has been directly evaluated head-to-head against emodin, methylated emodin, and carboplatin in a comprehensive pharmacological study focused on ovarian carcinoma SKOV3 cell invasion and metastasis [2].

Why Emodin or Other Anthraquinones Cannot Substitute for 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione in Anti-Invasive Research


Although emodin, methylated emodin, and other anthraquinone derivatives share a common 9,10-anthracenedione core, the regiospecific acetylation at the 3-position fundamentally alters the biological selectivity profile. In direct comparative experiments, the 3-acetyloxy derivative uniquely inhibited SKOV3 cell adhesion (P<0.05) while equimolar non-cytotoxic concentrations of carboplatin, methylated emodin, and gallic acid produced no significant adhesion inhibition [1]. Furthermore, the acetylated derivative achieved an IC50 of 18.91 µg/mL against SKOV3 cells in a co-culture system, making it >4-fold more potent than carboplatin (IC50 = 79.67 µg/mL) under identical conditions [1]. Simple substitution with the parent compound emodin would forfeit this differentiated anti-adhesive and anti-invasive pharmacology.

Head-to-Head Quantitative Evidence: 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione vs. Closest Analogs and Clinical Reference


Cytotoxicity Potency: 3-Acetyloxy-Emodin vs. Carboplatin in SKOV3 Co-Culture System

In a tumor microenvironment-mimicking co-culture system of SKOV3 cells with HUVEC endothelial cells, the 3-acetyloxy-emodin derivative demonstrated an IC50 of 18.91 µg/mL, compared to carboplatin's IC50 of 79.67 µg/mL, representing a 4.2-fold higher potency [1].

Ovarian cancer Cytotoxicity Co-culture model

Cell Adhesion Inhibition: Unique Activity of 3-Acetyloxy-Emodin Not Shared by Emodin Analogs or Carboplatin

At non-cytotoxic concentrations (inhibition rate ~10%), the 3-acetyloxy derivative significantly inhibited SKOV3 cell adhesion (P<0.05). Under identical conditions, carboplatin (12.5 µg/mL), methylated emodin (6.25 µg/mL), and gallic acid (10 µg/mL) produced no significant adhesion inhibition [1].

Cell adhesion Anti-metastatic SKOV3

Cell Migration Inhibition: 3-Acetyloxy-Emodin Demonstrates Superior Activity to Carboplatin in Scratch-Wound Assay

In scratch-wound migration assays at 48 h post-treatment, the 3-acetyloxy derivative, alongside methylated emodin and gallic acid, produced a significantly narrower remaining wound gap than carboplatin, indicating stronger inhibition of SKOV3 cell motility. At 72 h, while the blank control wound had completely healed, the acetylated emodin group retained a narrow visible wound gap [1].

Cell migration Wound healing Anti-metastatic

MMP-2/MMP-9 Secretion Inhibition: 3-Acetyloxy-Emodin Suppresses Matrix Metalloproteinases in Both Single and Co-Culture Systems

Gelatin zymography analysis demonstrated that at non-cytotoxic concentrations, the 3-acetyloxy derivative completely inhibited MMP-9 activity and partially inhibited MMP-2 activity in SKOV3 single-cell culture, comparable to emodin and methylated emodin. In the co-culture system, both the acetylated derivative and carboplatin inhibited MMP-2 expression, with the co-culture environment itself enhancing MMP-2/MMP-9 secretion [1].

MMP inhibition Matrix metalloproteinase Tumor microenvironment

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Emodin

The 3-acetyl modification increases computed lipophilicity (XLogP3 = 2.8) compared to emodin (XLogP3 ≈ 2.5), while the topological polar surface area (TPSA) remains at 101 Ų [1][2]. This moderate lipophilicity enhancement without a large TPSA penalty suggests potentially improved passive membrane permeability relative to the parent trihydroxy anthraquinone, while still complying with Lipinski's Rule of Five.

Drug-likeness Lipophilicity Permeability

Pharmaceutical Reference Standard Utility: Defined Identity as Emodin Impurity 9 and Diacerein Impurity 14

This compound is formally designated as Emodin Impurity 9 and Diacerein Impurity 14, and is supplied with full characterization data (HPLC, MS, ¹H-NMR) and Certificates of Analysis (COA) by multiple accredited reference standard providers [1]. Its melting point (190–192°C) and distinctive dark orange solid appearance provide simple identity verification benchmarks . In contrast, generic emodin and other anthraquinone impurities lack this dual-identity pharmacopoeial relevance.

Impurity profiling Reference standard Pharmaceutical analysis

High-Impact Application Scenarios for 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione Based on Differentiated Evidence


Anti-Metastatic Drug Discovery: Lead Scaffold with Multi-Mechanistic Anti-Invasive Activity in Ovarian Cancer

The compound's unique combination of anti-adhesive, anti-migratory, and MMP-inhibitory activities, demonstrated in direct head-to-head comparison with carboplatin in SKOV3 models [1], positions it as a privileged scaffold for structure–activity relationship (SAR) programs targeting ovarian cancer metastasis. Unlike emodin, which lacks selective anti-adhesive activity, or methylated emodin, which loses adhesion inhibition entirely, the 3-acetyloxy modification confers a mechanistically differentiated profile suitable for fragment-based or medicinal chemistry optimization.

Pharmaceutical Impurity Method Development and ANDA/DMF Submission Support

With its dual designation as Emodin Impurity 9 and Diacerein Impurity 14, this compound is an essential reference standard for HPLC method validation, forced degradation studies, and impurity limit testing in diacerein and emodin-containing pharmaceutical products [1]. The availability of full COA, HPLC, MS, and ¹H-NMR documentation meets ICH Q3A/Q3B regulatory expectations for impurity identification and qualification in ANDA and DMF submissions.

Tumor Microenvironment Research: Co-Culture Assay Probe for Invasion and MMP Biology

The compound has been specifically validated in a SKOV3–HUVEC co-culture system that recapitulates tumor–endothelial cell interactions [1]. Its demonstrated ability to inhibit MMP-2 expression under co-culture conditions, where MMP secretion is enhanced by the microenvironment, makes it a valuable chemical probe for studying paracrine regulation of extracellular matrix remodeling and invasion in gynecological cancer models.

Emodin Prodrug or Derivative Synthesis Intermediate

As documented by multiple suppliers, this compound serves as a key intermediate in the synthesis of emodin-related derivatives [1]. The regiospecific 3-O-acetyl protection strategy allows downstream chemists to selectively modify the 1- and 8-hydroxyl positions without affecting the 3-position, enabling the construction of asymmetric emodin-based analog libraries for drug discovery.

Quote Request

Request a Quote for 3-(Acetyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.